1,4-Ditritylbenzene
Overview
Description
1,4-Ditritylbenzene: is an organic compound with the molecular formula C₄₄H₃₄ and a molecular weight of 562.74 g/mol . It is a derivative of benzene, where two trityl (triphenylmethyl) groups are attached to the 1 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Ditritylbenzene is typically synthesized through the reaction of benzene with trityl chloride (triphenylmethyl chloride) under suitable conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a solvent like carbon disulfide (CS₂) at elevated temperatures (around 75°C) for an extended period (approximately 18 hours) .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of benzene and trityl chloride, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
1,4-Ditritylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as bromobenzene or nitrobenzene.
Oxidation: Quinones or other oxidized benzene derivatives.
Reduction: Reduced benzene derivatives such as cyclohexane derivatives.
Scientific Research Applications
1,4-Ditritylbenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including polymers and functional materials.
Catalysis: The compound serves as a precursor for the preparation of catalysts used in various chemical reactions.
Material Science: It is employed in the development of advanced materials with specific properties, such as electronic and optical materials.
Pharmaceutical Research: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,4-ditritylbenzene primarily involves its role as an intermediate in various chemical reactions. The trityl groups attached to the benzene ring can stabilize reaction intermediates, facilitating the formation of desired products. The compound can participate in electrophilic aromatic substitution reactions, where the trityl groups act as electron-donating groups, enhancing the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Similar to 1,4-ditritylbenzene but with methoxy groups instead of trityl groups.
1,4-Dibromobenzene: Contains bromine atoms instead of trityl groups.
1,4-Dinitrobenzene: Contains nitro groups instead of trityl groups.
Uniqueness:
This compound is unique due to the presence of bulky trityl groups, which provide steric hindrance and influence the reactivity of the benzene ring. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and materials .
Properties
IUPAC Name |
1,4-ditritylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZZOOPQBLYDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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